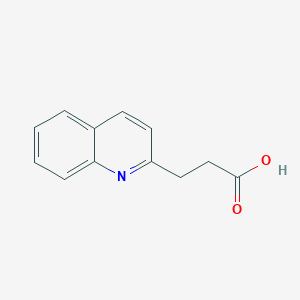

2-Quinolinepropanoic acid

Description

Significance of Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline ring system is a cornerstone in drug discovery due to its ability to interact with various biological targets with high affinity and specificity. This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological properties. The inherent aromatic and heterocyclic nature of the quinoline scaffold allows it to participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The therapeutic landscape of quinoline derivatives is remarkably broad, encompassing a range of activities:

Anticancer: Quinolines have been extensively investigated for their antiproliferative properties. They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling and growth. nih.govwipo.intnih.gov

Anti-inflammatory: Numerous quinoline-based compounds have demonstrated potent anti-inflammatory effects. researchgate.netsigmaaldrich.com Their mechanisms of action often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Antimicrobial: The quinoline core is a key component of several antibacterial and antimalarial drugs. These compounds can interfere with essential microbial processes, such as DNA replication and cell wall synthesis. sapub.org

Antiviral: Researchers have explored quinoline derivatives as potential antiviral agents, with some compounds showing inhibitory activity against viral enzymes like proteases. nih.gov

The "drug-like" properties of the quinoline scaffold, such as its metabolic stability and bioavailability, further enhance its appeal in medicinal chemistry. The ability to readily introduce various substituents at different positions of the quinoline ring allows for the fine-tuning of the pharmacological profile of the resulting derivatives, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Historical Trajectory and Evolution of 2-Quinolinepropanoic Acid Derivatives in Pharmaceutical Sciences

The journey of this compound derivatives from laboratory curiosities to clinically relevant molecules is exemplified by the development of Rebamipide. Rebamipide, chemically known as α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid, is a notable derivative that has found its place in pharmacotherapy. newdrugapprovals.org

Initially synthesized and developed by Otsuka Pharmaceutical Co., Ltd., Rebamipide was first marketed in Japan in 1990 as a therapeutic agent for gastric ulcers. psu.edu Its development was the result of screening numerous amino acid analogs of 2(1H)-quinolinone for their gastroprotective effects. nih.gov The primary mechanism of action of Rebamipide involves the stimulation of endogenous prostaglandin (B15479496) production in the gastric mucosa, enhancement of mucous glycoprotein (B1211001) synthesis, and scavenging of reactive oxygen species, thereby protecting the gastric lining from injury. nih.govnih.gov

The success of Rebamipide as a gastroprotective agent spurred further investigations into its therapeutic potential beyond the stomach. Subsequent research revealed its efficacy in treating a variety of conditions, including gastritis and, more recently, dry eye syndrome. psu.edu The ophthalmic application of Rebamipide, launched in Japan in 2012, leverages its ability to increase mucin secretion in the cornea and conjunctiva, addressing a key factor in the pathophysiology of dry eye. psu.edu The evolution of Rebamipide from a gastric medication to an ophthalmic treatment underscores the versatility of the this compound scaffold and the potential for discovering new therapeutic applications for its derivatives.

| Compound Name | Chemical Structure | Initial Indication | Year of Marketing (Initial) | Developer |

| Rebamipide | α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid | Gastric Ulcer | 1990 | Otsuka Pharmaceutical Co., Ltd. |

Overview of Academic Research Paradigms and Directions for the Compound Class

Academic research on this compound and its analogs is vibrant and multifaceted, exploring a wide range of potential therapeutic applications beyond its established use in gastroprotection. The structural features of this compound class make it an attractive starting point for the design of novel bioactive molecules.

Current research paradigms are focused on several key areas:

Anti-inflammatory Agents: Building on the known anti-inflammatory properties of some quinoline derivatives, researchers are actively synthesizing and evaluating new this compound analogs for their ability to modulate inflammatory responses. researchgate.net Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. sigmaaldrich.com

Anticancer Drug Discovery: The quest for novel anticancer agents has led to the investigation of this compound derivatives as potential inhibitors of key oncogenic pathways. Research is ongoing to explore their efficacy as kinase inhibitors, which play a pivotal role in cancer cell proliferation and survival. nih.govwipo.int

Protease Inhibitors: The inhibition of proteases is a critical strategy for combating various diseases, including viral infections. Recent studies have explored the potential of quinoline derivatives, including those related to the this compound scaffold, as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.gov

Materials Science: The unique chemical properties of the quinoline nucleus have also attracted interest in the field of materials science. For instance, certain quinoline derivatives are being investigated for their potential use as fluorescent probes for detecting metal ions. scbt.com

The synthesis of novel derivatives often involves the modification of the propanoic acid side chain, the quinoline ring system, or both, to explore structure-activity relationships (SAR). These studies aim to identify compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

| Research Area | Target/Mechanism | Example Compound/Derivative Class | Key Findings |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Substituted quinoline-2-carboxylic acid amides and esters | Demonstrated analgesic and anti-inflammatory activities in animal models. researchgate.net |

| Anticancer | Kinase Inhibition (e.g., Axl kinase) | Quinolone antibiotic derivatives | Inhibition of Axl kinase activity and cancer cell invasion. nih.gov |

| Antiviral | Protease Inhibition (e.g., SARS-CoV-2 Mpro) | Designed quinoline derivatives | Showed promising docking results and potential as protease inhibitors. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXJDATXARPDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295033 | |

| Record name | 2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-94-9 | |

| Record name | 2-Quinolinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(quinolin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Quinolinepropanoic Acid

Established Synthetic Pathways for 2-Quinolinepropanoic Acid Core Structures

The foundational step in synthesizing this compound is the construction of the quinoline (B57606) nucleus. Several well-established reactions have been historically significant and continue to be relevant. iipseries.org These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Key among these are the Doebner-von Miller, Combes, and Friedländer syntheses. The Doebner-von Miller reaction involves reacting an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is catalyzed by strong acids, such as Lewis acids like tin tetrachloride or Brønsted acids. wikipedia.org A variation, the Doebner reaction, specifically uses pyruvic acid with an aniline and an aldehyde to produce quinoline-4-carboxylic acid derivatives. iipseries.org

The Combes quinoline synthesis provides a route to 2,4-substituted quinolines by condensing an aniline with a β-diketone. wikipedia.org The process begins with the formation of a Schiff base intermediate, which is then subjected to an acid-catalyzed ring closure to yield the quinoline structure. wikipedia.orgslideshare.net

The Friedländer synthesis offers another versatile method, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to an electron-withdrawing group). pharmaguideline.com This reaction is typically performed under basic or acidic conditions and is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Table 1: Overview of Established Synthetic Pathways for Quinoline Cores

| Synthetic Method | Key Reactants | Typical Catalysts/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Lewis or Brønsted Acids (e.g., HCl, SnCl₄) | Substituted Quinolines | wikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines | wikipedia.orgpharmaguideline.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-Methylene Group | Base (e.g., NaOH) or Acid | 2-Substituted Quinolines | pharmaguideline.com |

Advanced Approaches for Structural Modification and Derivatization

While classical methods build the core, advanced strategies are employed to introduce specific functional groups and control stereochemistry, which are essential for fine-tuning the compound's properties.

Regioselective functionalization allows for the introduction of substituents at specific positions of the quinoline ring, a critical step for developing derivatives with targeted activities. Modern organic chemistry has seen significant progress in C-H activation, which enables the direct functionalization of the quinoline scaffold, offering a more atom- and step-economical approach than traditional methods. mdpi.comnih.gov

Transition metal catalysis is a cornerstone of this strategy. mdpi.com For instance, palladium (Pd) and copper (Cu) catalysts have been used effectively. The functionalization of quinoline N-oxides is a common tactic, as the N-oxide group activates the ring and can direct substituents to the C2 position. researchgate.net A palladium-catalyzed arylation of quinoline N-oxide at the C2 position has been demonstrated with good regioselectivity. mdpi.com Similarly, copper-catalyzed C2 amination and amidation of quinoline N-oxides have been achieved with a variety of amines and amides. mdpi.com

Furthermore, the choice of base and metalating agent can precisely control the site of functionalization. By using different magnesium-based reagents, it is possible to achieve selective deprotonation and subsequent functionalization at the C2, C3, C4, or C8 positions. acs.orgnih.gov For example, using TMPMgCl·LiCl (a magnesium amide base) can lead to functionalization at the C8 position through coordination with the quinoline nitrogen. acs.org

Table 2: Examples of Regioselective Functionalization Methods

| Method | Target Position | Catalyst/Reagent System | Substrate | Reference |

|---|---|---|---|---|

| C-H Arylation | C2 | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | mdpi.com |

| C-H Amination/Amidation | C2 | Copper-catalyzed | Quinoline N-oxide | mdpi.com |

| Directed Magnesiation | C8 | TMP₂Mg·2LiCl | Substituted Quinoline | acs.org |

| Directed Magnesiation | C3 | TMPMgCl·LiCl | Substituted Quinoline | acs.org |

For derivatives of this compound that are chiral, such as (R)-2-amino-3-(quinolin-2-yl)propanoic acid, controlling the stereochemistry is paramount. Stereoselective synthesis aims to produce a single enantiomer, as different enantiomers can have distinct biological activities. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries. e-bookshelf.de

One effective approach involves a quinolinone-based synthesis. This begins with a Friedländer condensation to form the quinoline core. The resulting quinolin-2-one is then modified, and the chiral amino group is introduced via asymmetric hydrogenation using a chiral ruthenium catalyst, such as Ru-BINAP, which can achieve high enantiomeric excess (e.g., 92% ee).

An alternative strategy is the diethyl malonate route. This pathway starts with the alkylation of diethyl malonate using 2-quinolinylmethyl bromide. The resulting intermediate undergoes further reactions to yield the racemic amino acid, which is then resolved into its separate enantiomers. Enzymatic resolution, using an enzyme like immobilized penicillin acylase, is a highly effective method for isolating the desired (R)-enantiomer with high purity.

Table 3: Comparison of Stereoselective Synthesis Approaches

| Approach | Key Stereochemistry-Inducing Step | Typical Reagent/Catalyst | Achieved Purity/Selectivity | Reference |

|---|---|---|---|---|

| Quinolinone-Based Synthesis | Asymmetric Hydrogenation | Chiral Ruthenium Catalyst (e.g., Ru-BINAP) | 92% enantiomeric excess (ee) | |

| Diethyl Malonate Route | Enzymatic Resolution | Immobilized Penicillin Acylase | 98.7% purity for (R)-enantiomer |

Optimization of Synthetic Yields and Purity for Research Applications

Improving the efficiency, yield, and purity of synthetic routes is a continuous goal in chemical research. For the synthesis of this compound and its derivatives, several optimization strategies have been developed to overcome the limitations of traditional methods, such as harsh reaction conditions and low yields. ukzn.ac.za

One significant improvement is the use of solid acid catalysts. For example, silver(I)-exchanged Montmorillonite K10, a type of clay, has been used as a solid acid catalyst for the Doebner-von Miller reaction. ukzn.ac.za This approach avoids the use of hazardous liquid acids, simplifies the workup procedure, and allows for the synthesis of quinoline derivatives in moderate to excellent yields under solvent-free conditions. ukzn.ac.za

The principles of green chemistry are also being applied, for instance, by replacing traditional solvents with more sustainable alternatives. The use of ethyl lactate (B86563) instead of dimethylformamide (DMF) in alkylation steps has been shown to maintain high yields while improving the environmental profile of the synthesis.

Table 4: Strategies for Synthetic Optimization

| Optimization Strategy | Example Application | Key Benefit | Reference |

|---|---|---|---|

| Solid Acid Catalysis | Using Ag(I)-exchanged Montmorillonite K10 in the Doebner-von Miller reaction. | Avoids hazardous liquid acids, improves yield, allows for solvent-free conditions. | ukzn.ac.za |

| Continuous Flow Synthesis | Alkylation and hydrolysis steps for industrial-scale production. | Increases efficiency, reduces reaction time, enhances scalability and safety. | |

| Green Solvents | Replacing DMF with ethyl lactate in alkylation reactions. | Improves sustainability without compromising reaction yield. |

Compound Reference Table

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 2 Quinolinepropanoic Acid Derivatives

Elucidation of Critical Structural Determinants for Biological Efficacy

The biological efficacy of 2-quinolinepropanoic acid derivatives is intricately linked to their molecular architecture. The fundamental structure, consisting of a quinoline (B57606) ring fused to a propanoic acid moiety, is paramount for their activity. Specific substitutions on the quinoline ring have been identified as critical for modulating the biological response.

For instance, in the context of dihydroorotate (B8406146) dehydrogenase inhibition, a key enzyme in pyrimidine (B1678525) biosynthesis, three regions of the quinoline carboxylic acid structure are crucial for activity. nih.gov These include:

The C2 Position: This position requires bulky, hydrophobic substituents for effective inhibition. nih.gov

The C4 Position: A strict requirement for the carboxylic acid group (or its salt) at this position is observed. nih.gov

The Benzo Portion of the Quinoline Ring: Appropriate substitutions on this part of the molecule are necessary for optimal activity. nih.gov

Furthermore, studies on quinolone antibacterial agents have highlighted the importance of the planarity between the 4-keto and 3-carboxylic acid groups for biological activity. nih.gov Modifications at the C2 position were generally considered unfavorable due to a loss of activity with substitutions like 2-methyl and 2-hydroxyl. nih.gov However, the introduction of a ring between the N1 and C2 positions has been shown to yield biologically active compounds. nih.gov

In the case of NMDA receptor antagonists, a series of substituted (R)-α-amino-3-(phosphonomethyl)-2-quinolinepropanoic acids demonstrated that lipophilic substituents lead to high receptor affinity. diva-portal.org Specifically, (R)-α-Amino-6,7-dimethyl-3-(phosphonomethyl)-2-quinolinepropanoic acid exhibited a high binding affinity. diva-portal.org

These findings underscore the principle that the quinoline scaffold serves as a versatile platform where strategic modifications at specific positions can fine-tune the biological activity, leading to potent and selective agents for various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to understand and predict the biological activity of this compound derivatives. These models establish a mathematical correlation between the chemical structures of compounds and their biological effects.

One notable application of QSAR has been in the study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov In this research, various linear and non-linear machine learning regression methods, such as k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB), were employed to analyze a series of 18 quinoline derivatives. nih.gov The goal was to predict their inhibitory activity against ABCB1, a key efflux pump. A gradient boosting-based model demonstrated high predictive quality, suggesting its utility in designing new, more potent P-glycoprotein inhibitors. nih.gov

Another study focused on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors. A five-point pharmacophore model was developed, leading to a statistically significant 3D-QSAR model. researchgate.net This model, which showed excellent predictive power, can aid in the optimization of these compounds for improved activity. researchgate.net

QSAR studies have also been instrumental in understanding the antibacterial activity of quinolone derivatives. For a series of benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR analysis revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group at a specific position. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at another position was found to decrease activity. nih.gov

Pharmacophore Development and Molecular Modification Studies

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach has been successfully applied to this compound derivatives and related quinoline structures to guide the design of new, potent compounds.

For instance, a pharmacophore model was developed for a series of quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors. This model consisted of five key features: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The insights gained from this model are valuable for optimizing this class of inhibitors to achieve better activity. researchgate.net

In another study, a combination of structure-based pharmacophore modeling and virtual screening was used to identify novel pyruvate (B1213749) kinase isozyme M2 (PKM2) activators with a tetrahydro-quinoline scaffold. dovepress.com The resulting pharmacophore model included features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and aromatic rings. dovepress.com This approach successfully identified potent PKM2 activators with potential antitumor activity. dovepress.com

Molecular modification studies often go hand-in-hand with pharmacophore modeling. Once a pharmacophore is established, medicinal chemists can synthesize new derivatives with modified structures to better fit the model and enhance biological activity. For example, in the development of quinolinone-based P2X7 receptor antagonists, structure-activity relationship (SAR) studies and optimization of a hit compound led to the development of new antagonists. researchgate.net

The process of pharmacophore modeling and subsequent molecular modification allows for a rational and targeted approach to drug design, moving beyond random screening to a more directed search for effective therapeutic agents.

Analysis of Substituent Effects on Potency, Selectivity, and Biological Profile

For example, in the development of inhibitors for dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C2 position of the quinoline ring were found to be necessary for inhibitory activity. nih.gov This highlights the importance of steric and hydrophobic interactions at this specific position.

The electronic properties of substituents also play a critical role. In a study of platinum complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. rsc.org This suggests that modulating the electron density within the molecule can fine-tune its biological function.

Furthermore, the regiochemistry of substituents is a crucial determinant of bioactivity. Studies on chalcone (B49325) derivatives, which share some structural similarities with the broader class of aromatic carboxylic acids, have shown that the position of a substituent (ortho, meta, or para) can significantly influence its activity. who.int For instance, meta substituents were found to be detrimental to optimal activity, while ortho and para positions were more favorable. who.int

Pharmacological Characterization and Mechanistic Elucidation of 2 Quinolinepropanoic Acid Derivatives

Enzyme Inhibition and Modulation Studies

The therapeutic potential of quinoline (B57606) derivatives, including those based on the 2-quinolinepropanoic acid scaffold, is significantly rooted in their ability to interact with and modulate the activity of various key enzymes. These interactions are fundamental to their observed pharmacological effects. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinoline ring are critical determinants of target specificity and potency. nih.gov

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. brieflands.comnih.gov The inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) as it reduces the production of inflammatory prostaglandins. brieflands.com

Quinoline-based molecules, particularly those containing a carboxylic acid moiety, have been identified as inhibitors of COX enzymes. nih.gov Research into 2-aryl-quinoline-4-carboxylic acid derivatives has demonstrated their potential as selective COX-2 inhibitors. brieflands.com For instance, certain 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives have shown potent and selective inhibition of the COX-2 isozyme. brieflands.com Similarly, studies on novel quinoline-pyrazole hybrids have identified compounds with high inhibitory activity and selectivity for COX-2 over COX-1. nih.gov The anti-inflammatory properties of these derivatives are directly linked to their ability to suppress prostaglandin (B15479496) synthesis through COX inhibition. rjptonline.org

Table 1: COX-2 Inhibition by Selected Quinoline Derivatives

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo biosynthesis of pyrimidines. This pathway is vital for the synthesis of DNA and RNA precursors, making DHODH a significant target for antiproliferative and immunomodulatory therapies. Inhibition of DHODH leads to a depletion of the pyrimidine (B1678525) pool, which can induce metabolic stress and apoptosis in rapidly dividing cells.

Quinoline carboxylic acid derivatives have been prominently identified as potent inhibitors of human DHODH (hDHODH). One of the most well-characterized examples is Brequinar, which has been investigated as a cytostatic agent. nih.gov Structural studies have revealed that inhibitors like Brequinar bind to the same site as the natural substrate, the respiratory quinone, thereby blocking the enzyme's function. nih.gov The development of novel 2-substituted quinoline-4-carboxylic acids has yielded compounds with significant hDHODH inhibitory activity, underscoring the importance of the quinoline scaffold in targeting this enzyme. rjptonline.org

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.com The PDE family is divided into 11 subfamilies, with PDE5 being highly specific for cGMP. samipubco.com By inhibiting PDE5, intracellular levels of cGMP increase, which has therapeutic effects in various conditions.

A series of quinoline derivatives has been synthesized and evaluated for their ability to inhibit PDE5. samipubco.com These efforts have led to the discovery of highly potent and selective PDE5 inhibitors. The structural features of these quinoline-based compounds allow them to act as competitive and reversible inhibitors of cGMP hydrolysis at the catalytic site of the PDE5 enzyme. The development of such CNS-permeant quinoline-based PDE5 inhibitors highlights their potential for treating neurodegenerative disorders. samipubco.com

Topoisomerases are essential enzymes that manage the topological states of DNA by catalyzing the breaking and rejoining of DNA strands, a process critical for replication, transcription, and chromosome segregation. benthamdirect.comontosight.ai These enzymes are classified as Type I, which cleave a single DNA strand, and Type II, which cleave both strands. ontosight.ai Compounds that interfere with this process, known as topoisomerase inhibitors, can induce lethal DNA strand breaks, leading to apoptosis and cell death. benthamdirect.comsolubilityofthings.com

The quinoline core is a key feature of a class of antibacterial agents that function by inhibiting Type IIA topoisomerases, such as DNA gyrase. sciforum.net These inhibitors can bind to the complex of topoisomerase and DNA, stabilizing it and preventing the re-ligation of the cleaved DNA. This mechanism effectively blocks DNA replication and repair, forming the basis of their therapeutic action. ontosight.ai

Beyond the aforementioned enzymes, quinoline derivatives have been shown to interact with other significant targets.

DNA Gyrase: As a member of the Type IIA topoisomerase family found in bacteria, DNA gyrase is a primary target for antibacterial drugs. A class of potent, broad-spectrum antibacterial quinoline derivatives has been shown to inhibit Staphylococcus aureus DNA gyrase. sciforum.net These inhibitors bind at the dimer interface of the GyrA subunit, close to the active site, representing a distinct mode of inhibition that can circumvent resistance to other antibiotic classes like fluoroquinolones. sciforum.net

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the development of diabetic complications. Consequently, aldose reductase inhibitors are investigated for the prevention and treatment of these conditions. nih.govnih.gov While a wide variety of natural and synthetic compounds, including carboxylic acid derivatives, have been identified as aldose reductase inhibitors, specific studies focusing solely on this compound are less common. nih.govptchm.pl However, the broader class of quinoline derivatives continues to be an area of interest for developing novel enzyme inhibitors.

Receptor Pharmacology and Ligand-Receptor Interactions

In addition to enzyme inhibition, the pharmacological profile of quinoline derivatives is shaped by their interactions with various cell surface and intracellular receptors. The aromatic and heterocyclic nature of the quinoline ring allows for diverse interactions, including hydrogen bonding and hydrophobic interactions, with the binding pockets of biological macromolecules. samipubco.com

Computational and in vitro studies have explored the potential of quinoline derivatives as ligands for several receptor families:

Transient Receptor Potential Vanilloid 1 (TRPV1): This receptor is a key player in pain sensation. Molecular docking studies have shown that quinoline derivatives can fit into the TRPV1 binding sites, interacting with key amino acid residues involved in the channel's gating mechanism, suggesting their potential as pain relief agents. samipubco.com

Serotonin (B10506) Receptors: The 5-HT6 receptor, a subtype of serotonin receptors, is a target for treating cognitive impairments. Research on quinoline derivatives has led to the development of new 5-HT6R ligands and has provided valuable insights into ligand-receptor interactions, highlighting the importance of aromatic and hydrophobic interactions. researchgate.net

NMDA Receptors: A series of substituted (R)-α-amino-3-(phosphonomethyl)-2-quinolinepropanoic acids has been synthesized and evaluated for their binding affinities to the NMDA receptor, a critical receptor in neuronal function and a target for neurological disorders. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): In silico studies have been used to design novel quinoline-3-carboxamide (B1254982) derivatives that target PDGFR. benthamdirect.com These computational models predict favorable binding interactions and pharmacokinetic properties, marking them as potential candidates for further investigation as anticancer agents. benthamdirect.com

The ability of the quinoline scaffold to be chemically modified allows for the fine-tuning of ligand-receptor interactions, enabling the design of compounds with high affinity and selectivity for specific receptor targets.

N-methyl-D-aspartate (NMDA) Receptor Antagonism and Modulation

Derivatives of this compound have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. diva-portal.orgresearchgate.net These receptors are critical for excitatory neurotransmission in the central nervous system, and their modulation is a key area of research for various neurological disorders. mdpi.com

NMDA receptors are complex ion channels that require the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), to become activated. mdpi.com Antagonists can act at different sites on the receptor complex. Competitive antagonists bind to the glutamate binding site, while glycine site antagonists block the co-agonist site. mdpi.comwikipedia.org Non-competitive and uncompetitive antagonists act at allosteric sites or within the ion channel itself to prevent its function. mdpi.comwikipedia.org

Research into quinoline derivatives has explored their potential as both competitive and glycine site antagonists. For instance, a series of (R)-α-amino-3-(phosphonomethyl)-2-quinolinepropanoic acids were synthesized and evaluated for their NMDA receptor binding affinity. diva-portal.org Structure-activity relationship (SAR) studies on these compounds revealed that lipophilic substituents on the quinoline ring generally lead to higher receptor affinity. diva-portal.org One notable derivative, (R)-α-Amino-6,7-dimethyl-3-(phosphonomethyl)-2-quinolinepropanoic acid, demonstrated a high binding affinity with a Ki value of 5 nM. diva-portal.org

Furthermore, other studies have focused on 4-substituted-quinoline-2-carboxylic acid derivatives as potential antagonists at the glycine site of the NMDA receptor. researchgate.net In one study, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was identified as having a significant in vitro binding affinity with an IC50 of 0.57 μM. researchgate.net The substitution pattern at the C4 position of the quinoline nucleus was found to be a critical determinant of binding affinity, with electron-rich substituents capable of hydrogen bonding showing promise for increased activity. researchgate.net

Table 1: NMDA Receptor Antagonist Activity of this compound Derivatives

| Compound | Target Site | Activity (Kᵢ/IC₅₀) | Reference |

| (R)-α-Amino-6,7-dimethyl-3-(phosphonomethyl)-2-quinolinepropanoic acid | NMDA Receptor | 5 nM (Kᵢ) | diva-portal.org |

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine Site of NMDA Receptor | 0.57 μM (IC₅₀) | researchgate.net |

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has become an attractive therapeutic target. nih.govvietnamjournal.rufrontiersin.org Several this compound derivatives have been identified as potent antagonists of the P2X7 receptor.

In one study, a series of novel quinoline derivatives were synthesized and shown to act as P2X7 receptor antagonists. nih.gov These compounds demonstrated activity in both engineered HEK293 cells expressing the human P2X7 receptor and in human THP-1 cells, where they inhibited the release of the pro-inflammatory cytokine IL-1β. nih.gov Compound 19 from this series was highlighted for its excellent cellular potency and favorable pharmacokinetic properties. nih.gov

Another study focused on quinolinone and quinoline-based compounds as P2X7 receptor antagonists. nih.gov Through structure-activity relationship (SAR) analysis, they identified potent antagonists, including a 2-chloro-5-adamantyl-quinoline derivative (IC50 of 4 nM) and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (IC50 of 3 nM). nih.gov The antagonistic activity of these quinoline compounds was directly correlated with their ability to inhibit IL-1β release in stimulated THP-1 cells. nih.gov

Table 2: P2X7 Receptor Antagonist Activity of Quinoline Derivatives

| Compound Class/Derivative | Key Findings | Potency (IC₅₀) | Reference |

| Novel quinoline derivatives | Mechanistic and functional activity in cellular assays. | Not specified for all, but Compound 19 showed "excellent cellular potency". | nih.gov |

| 2-chloro-5-adamantyl-quinoline derivative | Potent P2X7R antagonist. | 4 nM | nih.gov |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative | Potent P2X7R antagonist. | 3 nM | nih.gov |

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are involved in smooth muscle contraction and are targets for treating conditions like hypertension and benign prostatic hyperplasia. nih.govwikipedia.org Certain quinoline derivatives have been investigated for their ability to antagonize these receptors.

While specific studies focusing solely on this compound derivatives as alpha-1 adrenergic receptor antagonists are not prevalent in the provided search results, the broader class of quinoline derivatives has been explored. For instance, quinidine, a well-known antiarrhythmic agent with a quinoline core, has been shown to act as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. nih.gov This interaction is believed to contribute to its antiadrenergic effects. nih.gov

Furthermore, patents describe novel compounds with a quinoline-like structure that are selective antagonists for the alpha-1a adrenergic receptor subtype. google.com These compounds are designed to treat benign prostatic hyperplasia with fewer side effects, such as orthostatic hypotension, which can be associated with non-selective alpha-1 antagonists. nih.govgoogle.com

Integrin Receptor Antagonism (e.g., αVβ3 integrin)

Integrins are cell adhesion molecules that play a crucial role in various physiological and pathological processes, including angiogenesis and tumor growth. d-nb.infonih.gov The αVβ3 integrin, in particular, is a target for anti-cancer and anti-angiogenic therapies. nih.gov

Derivatives of this compound have been developed as potent antagonists of the αVβ3 integrin receptor. researchgate.netgoogle.com These antagonists are often designed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence found in matrix proteins that bind to integrins. nih.govresearchgate.net

One such derivative, (3,S,beta,S)-1,2,3,4-Tetrahydro-beta-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid (JNJ-26076713), has been identified as a potent and orally bioavailable nonpeptide αV antagonist. researchgate.net This compound inhibits the binding of vitronectin to αVβ3 and αVβ5 integrins in the low nanomolar range and demonstrates excellent selectivity over other integrins. researchgate.net The reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (B108954) structure was a key modification that yielded diastereomers with enhanced properties. researchgate.net

Table 3: αVβ3 Integrin Antagonist Activity of a this compound Derivative

| Compound | Target | Key Findings | Reference |

| JNJ-26076713 | αVβ3 and αVβ5 integrins | Potent, orally bioavailable, nonpeptide antagonist. Inhibits vitronectin binding in the low nanomolar range. | researchgate.net |

G Protein-Coupled Receptor (GPCR) Interaction Studies

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets. nih.govwikipedia.orgki.se Quinoline derivatives have been studied for their interactions with various GPCRs.

In one in silico study, quinoline derivatives were evaluated for their potential inhibitory effects on the Calcitonin gene-related peptide (CGRP) receptor, a class B GPCR implicated in migraines. nih.gov The study found that two quinoline derivatives showed promising inhibitory activity with low nanomolar inhibition constants, suggesting they could be valuable in designing new migraine treatments. nih.gov

The interaction of quinoline derivatives is not limited to a single GPCR class. The ability of these compounds to modulate GPCR signaling is a broad area of research, with different derivatives showing affinity for various receptor subtypes. frontiersin.org

Cellular Signaling Pathway Modulation

Anti-inflammatory Cascade Intervention (e.g., TNF-alpha, NF-κB pathways)

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its dysregulation is linked to numerous chronic inflammatory diseases. nih.govnih.govresearchgate.net Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates the NF-κB pathway. mdpi.com

Quinoline derivatives have demonstrated the ability to intervene in these anti-inflammatory cascades. A novel quinoline inhibitor of the canonical NF-κB pathway has been identified. nih.gov This compound was shown to inhibit the activation of the NF-κB pathway, which is characterized by the degradation of the inhibitor of NF-κB protein alpha (IκBα) and the subsequent translocation of NF-κB dimers to the nucleus to regulate gene transcription. nih.gov

The anti-inflammatory effects of some compounds are mediated through the inhibition of this pathway. For example, some pyxinol derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. mdpi.com Similarly, ferulic acid has been found to ameliorate inflammation by regulating the JNK/ERK and NF-κB pathways in TNF-α-treated cells. mdpi.com These findings highlight the potential of compounds that modulate the NF-κB pathway, including quinoline derivatives, as anti-inflammatory agents. nih.govresearchgate.net

Oxidative Stress Mitigation and Radical Scavenging Capabilities

Derivatives of quinoline have demonstrated notable antioxidant properties, playing a role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govnih.gov This imbalance can lead to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage. nih.gov The antioxidant mechanism of quinoline derivatives often involves scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.govsemanticscholar.org

Several studies have highlighted the radical scavenging potential of specific this compound derivatives. For instance, 3-(2-thio-quinoline)-propanoic acid has been noted for its antioxidant activity. biopolymers.org.ua Similarly, other quinoline derivatives have been shown to reduce lipid peroxidation. nih.gov In one study, a quinoline derivative without selenium demonstrated a significant reduction in lipid peroxidation in the liver. nih.gov The antioxidant efficacy of these compounds can be influenced by their molecular structure, with certain substitutions on the quinoline ring enhancing their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govsemanticscholar.orgui.ac.id For example, the presence of a hydroxyl group can increase antioxidant activity. mdpi.com

The evaluation of antioxidant activity is often conducted using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.idmdpi.com Studies have shown that while some quinoline derivatives exhibit significant DPPH radical scavenging capabilities, others may have limited activity in this specific assay. mdpi.comnih.gov This highlights the diverse mechanisms through which these compounds can exert their antioxidant effects.

Apoptotic Pathway Regulation

This compound and its derivatives have been implicated in the regulation of apoptosis, or programmed cell death, a crucial process for removing damaged or cancerous cells. nih.gov The apoptotic process is governed by a complex network of signaling pathways, with the Bcl-2 family of proteins and caspases playing central roles. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical in determining a cell's fate. mdpi.com

Several quinoline derivatives have been shown to induce apoptosis in cancer cells. For example, a quinoline-2-carboxylic acid aryl ester was found to induce apoptosis in prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3 and caspase-9, which execute the final stages of apoptosis. nih.gov Similarly, other quinoline derivatives have been reported to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl. semanticscholar.org

The induction of apoptosis by these compounds is often associated with the activation of specific caspase cascades. Caspases are a family of proteases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. thermofisher.com For instance, some quinoline-2-one/pyrazole hybrids have been shown to attenuate caspase-3 expression. nih.gov The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7, is a common feature of the apoptotic response to these derivatives. nih.govthermofisher.com

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell division and proliferation. nih.gov Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Derivatives of this compound have been investigated for their ability to interfere with cell cycle progression in cancer cells, often leading to cell cycle arrest at specific checkpoints.

Studies have demonstrated that certain quinoline derivatives can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. mdpi.com For instance, a quinoline-2-carboxylic acid aryl ester was found to block the cell cycle at the S phase in prostate cancer cells. nih.gov Other phenolic compounds, including some related to quinoline structures, have been shown to cause cell cycle arrest at the G1 phase. nih.gov This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins, such as cyclin D1. nih.gov

The mechanism of cell cycle arrest can vary depending on the specific derivative and the cell type. Some compounds induce G1 phase arrest by modulating the expression of proteins like p21 and cyclin D1. austinpublishinggroup.comfrontiersin.org For example, treatment with certain compounds can lead to an accumulation of cells in the G1 phase and a decrease in the number of cells in the G2/M phase. nih.gov This indicates an inhibition of the transition from the G1 to the S phase of the cell cycle. The ability of these derivatives to halt cell cycle progression highlights their potential as antiproliferative agents.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in normal physiology but also plays a critical role in tumor growth and metastasis. nih.govfrontiersin.org The modulation of angiogenesis has emerged as a key therapeutic strategy in cancer treatment. frontiersin.org Some derivatives of this compound have exhibited anti-angiogenic properties.

The anti-angiogenic activity of these compounds is often linked to the inhibition of key signaling pathways involved in blood vessel formation, such as the vascular endothelial growth factor (VEGF) pathway. plos.org VEGF is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. plos.org By interfering with VEGF signaling, these derivatives can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Some quinoline derivatives have been shown to possess anti-angiogenic activity by modulating the VEGF pathway. drugbank.com The inhibition of angiogenesis can be a direct effect on endothelial cells or an indirect consequence of their antioxidant properties, as oxidative stress can also influence angiogenesis. waocp.orgpensoft.net The ability of certain compounds to inhibit blood vessel growth has been demonstrated in various experimental models. waocp.orgnih.gov

Immunomodulatory Effects and Cytokine Regulation

Quinoline derivatives have been shown to possess immunomodulatory properties, influencing the activity of the immune system. nih.gov This includes the regulation of cytokine production, which plays a crucial role in orchestrating immune responses. news-medical.net Cytokines are small proteins that act as messengers between cells of the immune system. news-medical.net

Certain prenylated quinolinecarboxylic acid derivatives have demonstrated immunosuppressive effects. nih.gov These compounds can suppress the production of various cytokines, including interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in human peripheral lymphocytes. nih.gov The immunomodulatory activity of these derivatives can be attributed to their ability to interfere with specific signaling pathways within immune cells. For example, one derivative, PQA-18, was found to inhibit the kinase activity of p21-activated kinase 2 (PAK2), a protein involved in immune responses. nih.gov

The regulation of cytokine production by quinoline derivatives can have significant implications for inflammatory and autoimmune diseases. By suppressing pro-inflammatory cytokines, these compounds may help to dampen excessive immune responses. frontiersin.orgfrontiersin.org

Interleukin-2 (IL-2) Secretion Suppression

Interleukin-2 (IL-2) is a key cytokine that promotes the proliferation and differentiation of T cells, which are central players in the adaptive immune response. mdpi.com The suppression of IL-2 secretion is a mechanism by which some quinoline derivatives exert their immunosuppressive effects.

Preclinical Investigations and Biological Efficacy of 2 Quinolinepropanoic Acid Derivatives

In Vitro Experimental Model Systems

In vitro studies are fundamental in the early stages of drug discovery, providing crucial information on the biological effects of novel compounds at the cellular and molecular level.

Cell-Based Assays for Pharmacological Activity and Potency

Cell-based assays are instrumental in determining the pharmacological activity and potency of 2-Quinolinepropanoic acid derivatives. These assays allow for the assessment of a compound's effect on specific cellular functions and pathways. For instance, the anti-inflammatory properties of these derivatives have been investigated by measuring their ability to inhibit the production of inflammatory mediators in cell cultures. nih.gov

One notable derivative, Rebamipide, has been shown to stimulate the generation of prostaglandins (B1171923) in the gastric mucosa, a key mechanism in its gastroprotective effects. nih.gov Furthermore, studies have demonstrated that certain quinoline (B57606) derivatives can modulate the activity of various enzymes and receptors, highlighting their diverse pharmacological profiles. The potency of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cell-based models. nih.gov

Evaluation of Antimicrobial Activity against Pathogenic Strains

The antimicrobial potential of this compound derivatives has been evaluated against a wide array of pathogenic bacteria and fungi. nih.govnih.gov These studies are critical in the search for new agents to combat infectious diseases, particularly with the rise of antibiotic resistance. nih.gov The in vitro antimicrobial activity is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Several novel quinoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netapjhs.com For example, certain quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives have also exhibited promising antifungal activity against various fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.govmdpi.com The mechanism of antimicrobial action for some of these compounds is believed to involve the inhibition of essential microbial enzymes, such as peptide deformylase. nih.gov

Below is a table summarizing the antimicrobial activity of selected this compound derivatives:

| Compound/Derivative | Target Microorganism(s) | Observed Activity (MIC in µg/mL) | Reference(s) |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 | mdpi.com |

| 7-alkoxy substituted quinoline derivative (9k) | HCT-116 (Colon Cancer Cell Line) | 0.80 | sci-hub.se |

| 7-alkoxy substituted quinoline derivative (9k) | NCI-H1650 (Lung Cancer Cell Line) | 0.63 | sci-hub.se |

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

A significant area of research for this compound derivatives is their potential as anticancer agents. ekb.eg The antiproliferative and cytotoxic effects of these compounds are extensively studied in various cancer cell lines. nih.govnih.gov These in vitro assays are crucial for identifying compounds that can inhibit the growth of cancer cells and induce cell death.

Studies have shown that certain quinoline derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, including those from breast, colon, and cervical cancers. nih.govnih.govnih.gov For instance, kynurenic acid and several quinoline-carboxylic acid derivatives have demonstrated notable growth inhibition capacities against the mammary MCF7 cell line. nih.gov The cytotoxic potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell proliferation. nih.gov The mechanisms underlying the anticancer effects of these derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. sci-hub.semdpi.com

The following table presents the cytotoxic effects of selected this compound derivatives on various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Cytotoxic Effect (IC50 in µM) | Reference(s) |

| Schiff's base (4e) | HT29 (Colon Cancer) | 4.7 | nih.gov |

| Schiff's base (4e) | MDA-MB231 (Breast Cancer) | 4.6 | nih.gov |

| Quinoline derivative (E) | Caco-2 (Colon Cancer) | 0.53 | brieflands.com |

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | <5.0 | sci-hub.se |

Application of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

While traditional 2D cell cultures have been invaluable, the field is increasingly moving towards more physiologically relevant in vitro models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the complex microenvironment of tissues and tumors in the body. These models provide a more accurate platform for assessing the efficacy and penetration of this compound derivatives.

Organ-on-a-chip systems represent another leap forward in in vitro modeling. These microfluidic devices can recapitulate the structure and function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more integrated and dynamic system. The application of these advanced models in the preclinical evaluation of this compound derivatives is an emerging area that holds the potential to improve the prediction of their in vivo performance and clinical outcomes.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, this compound derivatives are further evaluated in in vivo animal models to assess their efficacy in a whole-organism context.

Gastrointestinal Mucosal Protection and Ulcer Healing Models

A key therapeutic application of certain this compound derivatives is in the protection of the gastrointestinal mucosa and the healing of ulcers. nih.govnih.gov Animal models are essential for evaluating the in vivo efficacy of these compounds.

Rebamipide, a well-studied derivative, has demonstrated significant gastroprotective and ulcer-healing properties in various experimental models. nih.gov For instance, in rodent models, Rebamipide has been shown to protect the gastric mucosa from injury induced by noxious agents like ethanol (B145695) and NSAIDs. nih.gov It has also been found to accelerate the healing of experimentally induced gastric ulcers. nih.gov These in vivo studies have helped to elucidate the mechanisms behind its efficacy, which include the stimulation of prostaglandin (B15479496) synthesis, increased mucus production, and scavenging of reactive oxygen species. nih.gov

The efficacy of these derivatives is often assessed by measuring the reduction in ulcer size, histological examination of the gastric tissue, and the modulation of relevant biomarkers. nih.govsemanticscholar.org

Anti-inflammatory and Immunological Response Models

The anti-inflammatory potential of quinoline carboxylic acid derivatives has been demonstrated in several preclinical models. Studies have shown that compounds such as quinoline-4-carboxylic acid and quinoline-3-carboxylic acid exhibit notable anti-inflammatory properties. In one study, these derivatives were evaluated in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. The results indicated that these quinoline carboxylic acids had appreciable anti-inflammatory affinities when compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity in the inflamed macrophages. nih.gov

Further research into specific quinoline derivatives has provided insights into their mechanisms of action. For instance, the derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) was investigated for its effects against methotrexate-induced inflammation. In this model, methotrexate (B535133) administration led to a significant increase in the levels of inflammatory markers in lung tissue, including matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-kB). nih.gov Treatment with NIQBD loaded into soluble starch nanoparticles resulted in a significant reduction in these inflammatory markers, with the highest concentration tested showing the most substantial effect. nih.gov Histopathological examination of the lung and liver tissues from the treated groups supported these biochemical findings, showing minimal inflammatory infiltration and congestion. nih.gov

Some derivatives of 4-hydroxyquinoline (B1666331) have also been reported to possess significant in vivo anti-inflammatory activity. nih.gov The anti-inflammatory effects of certain quinoline derivatives are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many common NSAIDs. researchgate.net The nature and position of substituents on the quinoline ring have been found to be critical in determining the pharmacological activity and target specificity of these compounds. researchgate.net

Table 1: Effect of NIQBD on Lung Inflammatory Markers in Methotrexate-Induced Inflammation Model This table is interactive. Users can sort the data by clicking on the column headers.

| Treatment Group | MMP-9 (% Change from Control) | IL-1β (% Change from Control) | NF-kB (% Change from Control) |

|---|---|---|---|

| Methotrexate | 307% | 280% | 66.7% |

| NIQBD (200 mg/mL) + Methotrexate | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data derived from a study on methotrexate-induced inflammation. nih.gov

Neuropharmacological Models (e.g., Analgesia, NMDA Antagonism)

The neuropharmacological activities of quinoline derivatives, particularly those related to the N-methyl-D-aspartate (NMDA) receptor, have been a subject of investigation. Kynurenic acid, a metabolite of the amino acid tryptophan that contains a 4-oxo-quinoline-2-carboxylic acid structure, is a well-known endogenous antagonist of the NMDA receptor. arabjchem.org This has led to the exploration of synthetic derivatives of kynurenic acid for potential therapeutic applications in neurological disorders.

In one study, a series of 1-aroyl derivatives of kynurenic acid methyl ester were synthesized and evaluated for their anti-inflammatory and analgesic activities in vivo. arabjchem.org The design of these compounds was structurally related to the NSAID indomethacin. The screening of these derivatives revealed that most of them exhibited good anti-inflammatory and analgesic properties. arabjchem.org To understand the potential mechanism of action, the synthesized compounds were subjected to automatic docking studies with the X-ray structures of COX-1 and COX-2 enzymes. The results of the docking analysis were in good accordance with the experimental biological data, suggesting that the analgesic and anti-inflammatory effects may be mediated through COX inhibition. arabjchem.org

While direct studies on the analgesic or NMDA antagonistic properties of this compound derivatives are not extensively detailed in the reviewed literature, the established neuropharmacology of structurally related quinoline carboxylic acids like kynurenic acid provides a strong rationale for investigating this class of compounds for similar activities. The NMDA receptor is a key player in pain signaling pathways, and its antagonism is a validated strategy for producing analgesia. mdpi.com

Antileishmanial Efficacy Studies

The quinoline scaffold is a well-established template for antiparasitic drugs, and numerous studies have demonstrated the potential of 2-substituted quinoline derivatives as effective antileishmanial agents. nih.govnih.gov Preclinical investigations have evaluated these compounds against various Leishmania species, including L. chagasi, L. donovani, L. amazonensis, and L. venezuelensis, in both in vitro and in vivo models. nih.govarabjchem.org

In vitro studies against the promastigote form of L. chagasi have shown that some novel quinoline derivatives exhibit potent antileishmanial activity, with 50% inhibitory concentrations (IC50) lower than that of the standard drug pentamidine. nih.gov One particular compound in a study demonstrated an IC50 value of 0.091 μg/ml against L. chagasi promastigotes, making it over 22 times more effective than pentamidine. nih.gov Importantly, this activity was also observed against the clinically relevant intracellular amastigote form of the parasite within infected macrophages, where the compound was found to be 8.3-fold more active than the standard pentavalent antimony treatment. nih.gov Ultrastructural studies on promastigotes treated with this compound revealed significant morphological changes, primarily enlarged mitochondria with matrix swelling and a reduction in the number of cristae. nih.gov

A comprehensive review of 2-substituted quinolines highlighted the development of a lead compound that exhibited an in vitro IC50 value of 0.2 µM against L. donovani and a high selectivity index of 187. nih.gov This lead compound also demonstrated in vivo efficacy in a hamster model of visceral leishmaniasis, with its hydrochloride salt achieving an 84% reduction in the parasite burden in the liver after oral administration. nih.gov

Further in vivo studies using BALB/c mice infected with L. amazonensis or L. venezuelensis have shown that treatment with 2-substituted quinoline alkaloids, such as 2-n-propylquinoline, can significantly reduce the severity of lesions. arabjchem.org These findings underscore the potential of the 2-substituted quinoline scaffold, which includes this compound, as a promising starting point for the development of new antileishmanial drugs. nih.govarabjchem.org

Table 2: In Vitro Antileishmanial Activity of a 2-Substituted Quinoline Derivative This table is interactive. Users can sort the data by clicking on the column headers.

| Parasite Form | Target Species | IC50 (μg/ml) | Comparison to Standard Drug |

|---|---|---|---|

| Promastigote | L. chagasi | < 0.8 | More potent than pentamidine |

| Promastigote | L. chagasi | 0.091 | 22-fold more effective than pentamidine |

| Intracellular Amastigote | L. chagasi | Not specified | 8.3-fold more active than pentavalent antimony |

Data derived from a study on novel 3-substituted quinoline derivatives. nih.gov

Anti-tubercular Activity in Murine Models

The quinoline core structure is a key component of several anti-tubercular agents, and ongoing research continues to explore new derivatives for their efficacy against Mycobacterium tuberculosis. Preclinical studies have demonstrated that various substituted quinolines possess potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govmdpi.com

Specifically, 2-substituted quinoline alkaloids isolated from the Philippine endemic plant Lunasia amara Blanco have been reported to exhibit significant activity against the H37Rv strain of M. tuberculosis. nih.gov This finding is particularly relevant as it supports the investigation of other 2-substituted quinolines, such as this compound derivatives, for anti-tubercular properties.

While direct in vivo efficacy data for this compound derivatives in murine models of tuberculosis were not prominent in the reviewed literature, studies on other quinoline derivatives provide a framework for such evaluations. For instance, a series of 2-(quinoline-4-yloxy)acetamides were not only found to be potent inhibitors of M. tuberculosis growth in vitro but were also advanced to pharmacokinetic studies in mice following oral administration. foodandnutritionjournal.org These studies are a critical step in the preclinical development pipeline, assessing the drug-like properties of new compounds.

The primary murine models used for evaluating the efficacy of anti-tubercular drugs are the acute and chronic infection models in immunocompetent mouse strains like BALB/c or C57BL/6. nih.gov The acute model is used to assess the activity of compounds against actively replicating bacteria, while the chronic model evaluates efficacy against slow-growing or non-replicating persistent bacteria. nih.gov The proven utility of these models in predicting the clinical efficacy of most anti-tuberculosis drugs underscores their importance in the development of new quinoline-based therapies. nih.gov

Anti-tumor Efficacy Investigations

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their anti-cancer properties. Preclinical studies have demonstrated the anti-tumor efficacy of various quinoline derivatives in both in vitro and in vivo models, including murine models of solid tumors and ascites carcinoma. nih.govmdpi.com

Of particular relevance is the finding that quinoline-2-carboxylic acid, a close structural analog of this compound, exhibited remarkable growth inhibitory activity against the MCF7 human breast cancer cell line. researchgate.net Furthermore, it was the only quinoline derivative in that specific study to show significant cytotoxicity against the HELA cervical cancer cell line. researchgate.net This suggests that the 2-carboxyalkylquinoline scaffold is a promising area for the development of novel anti-cancer agents.

In vivo studies with other quinoline derivatives have provided further evidence of their anti-tumor potential. One such derivative, referred to as QC-4, demonstrated significant cytotoxic effects against human lung adenocarcinoma cells and murine Ehrlich Ascites Carcinoma (EAC) cells. nih.gov In a solid tumor model in mice, QC-4 was shown to inhibit tumor progression through the induction of apoptosis and anti-angiogenesis. nih.gov Another quinoline compound, 91b1, was found to significantly reduce tumor size in a nude mice xenograft model, with its mechanism of action linked to the downregulation of the gene Lumican. mdpi.com

The anti-tumor mechanisms of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org The promising in vitro activity of quinoline-2-carboxylic acid, combined with the demonstrated in vivo efficacy of other quinoline derivatives, provides a strong rationale for the investigation of this compound derivatives as potential anti-tumor agents.

Table 3: In Vitro Cytotoxicity of Quinoline-2-Carboxylic Acid This table is interactive. Users can sort the data by clicking on the column headers.

| Cell Line | Cancer Type | Activity |

|---|---|---|

| MCF7 | Breast Cancer | Remarkable growth inhibition |

| HELA | Cervical Cancer | Significant cytotoxicity |

Data derived from a study on the antiproliferative activities of quinoline-related carboxylic acid derivatives. researchgate.net

Preclinical Safety and Toxicity Profiling in Animal Models

Information specifically detailing the preclinical safety and toxicity profiling of this compound derivatives in animal models is limited in the available literature. However, the broader class of quinoline derivatives has undergone such evaluations as part of their preclinical development.

For example, in a study of novel quinazoline (B50416) derivatives (a related nitrogen-containing heterocyclic system) for anti-tumor activity in Swiss albino mice, toxicity was assessed by measuring drug-induced changes in hematological parameters in both normal and tumor-bearing mice. nih.gov The results indicated that the active compound showed promising anti-cancer activity with minimum toxic effects. nih.gov

Similarly, a study on a quinoline-2-thione derivative, KA3D, as a potential chemotherapy agent for ovarian cancer, evaluated its in vivo toxicity in BALB/c nude mice. The findings suggested that KA3D displayed potent anti-cancer activity with no apparent toxicity in the animal model. nih.gov

Pharmacokinetic and Pharmacodynamic Research in Preclinical Contexts

The preclinical evaluation of a new drug candidate invariably includes pharmacokinetic (PK) and pharmacodynamic (PD) studies. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, essentially what the body does to the drug. Pharmacodynamics, on the other hand, is the study of the biochemical and physiological effects of the drug on the body, or what the drug does to the body.

While specific PK/PD data for this compound derivatives were not extensively available in the reviewed literature, studies on other quinoline derivatives highlight the importance of this research phase. For instance, a series of novel 2-(quinoline-4-yloxy)acetamides developed as anti-tubercular agents underwent evaluation of their drug-like properties. foodandnutritionjournal.org This included assessments of chemical stability, kinetic solubility, permeability, and in vitro metabolism rates. foodandnutritionjournal.org The lead compound from this series was then subjected to pharmacokinetic profiling after oral administration to mice, a crucial step to determine its bioavailability and other key PK parameters. foodandnutritionjournal.org

In the context of antileishmanial drug discovery, a lead 2-substituted quinoline derivative demonstrated good in vivo efficacy in a hamster model, which was well-correlated with its pharmacokinetic data indicating wide distribution of the compound throughout the body. nih.gov

These studies underscore that for any this compound derivative to be considered a viable clinical candidate, it must not only demonstrate potent biological activity (pharmacodynamics) but also possess favorable pharmacokinetic properties that allow it to reach its target site in the body at a sufficient concentration and for an adequate duration to elicit a therapeutic effect.

Research on Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical assessment of a drug candidate's ADME properties is crucial for predicting its pharmacokinetic profile and potential for oral bioavailability. In silico studies are often employed as an initial screening method to evaluate these characteristics. For certain hydrazono-quinoline derivatives, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed. One such study on a hydrazono-quinoline derivative, compound 2e, indicated that it adheres to Lipinski's rule of five. researchgate.net This suggests that the compound possesses physicochemical properties consistent with those of orally bioavailable drugs. researchgate.net The in silico analysis further predicted that this derivative is likely to have good oral bioavailability and a favorable, non-toxic profile with no expected skin sensitization. researchgate.net

Time-Kill Studies and Determination of Minimal Inhibitory/Bactericidal Concentrations

The antimicrobial efficacy of this compound derivatives and related quinoline compounds is evaluated through in vitro methods such as determining their minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC), as well as through time-kill kinetic assays. mdpi.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. nih.govnih.gov The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum. nih.gov

Time-kill assays provide insights into the pharmacodynamic properties of a compound, revealing the rate at which it kills a specific microorganism. mdpi.commdpi.com For instance, studies on certain potent hydrazono-quinoline derivatives demonstrated significant bactericidal activity at concentrations equal to their MIC. researchgate.net In one study, a time-kill kinetic assay of a combination of a quinoline derivative (PQK4F or PQQ16P) with the antibiotic ciprofloxacin (B1669076) resulted in a notable reduction in the growth rate of a resistant S. aureus strain over time. mdpi.com